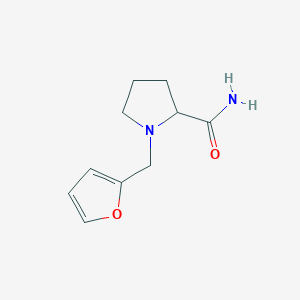

1-(2-Furylmethyl)pyrrolidine-2-carboxamide

Description

Significance of Pyrrolidine-2-carboxamide (B126068) Scaffolds in Drug Discovery and Development

The pyrrolidine (B122466) ring, a five-membered nitrogen-containing heterocycle, is a highly valued scaffold in pharmaceutical sciences. nih.gov Its non-planar, puckered structure allows for a three-dimensional exploration of chemical space, which is advantageous for creating specific interactions with biological targets. researchgate.net The pyrrolidine nucleus is a common feature in a variety of natural products, including vitamins, hormones, and alkaloids, as well as in numerous synthetic drugs. frontiersin.org In fact, it is one of the most prevalent five-membered non-aromatic nitrogen heterocycles found in drugs approved by the U.S. Food and Drug Administration (FDA). nih.gov

The addition of a carboxamide group at the 2-position of the pyrrolidine ring creates the pyrrolidine-2-carboxamide scaffold, a structure with significant therapeutic applications. This scaffold is a key component in several successful drugs. For instance, Levetiracetam, an anticonvulsant medication, features this core structure. Another example is Alpelisib, a drug used in the treatment of certain types of breast cancer, which is synthesized using L-prolinamide, a derivative of pyrrolidine-2-carboxamide. mdpi.com The versatility of this scaffold has led to its investigation in a wide range of therapeutic areas, including the development of inhibitors for enzymes like the enoyl acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis. nih.gov

The interest in the pyrrolidine-2-carboxamide scaffold is further enhanced by the stereochemistry of the pyrrolidine ring, which can significantly influence the biological activity of the molecule. researchgate.net The ability to introduce substituents at various positions on the ring allows for the fine-tuning of a compound's pharmacological profile.

Below is an interactive data table summarizing some key drugs containing the pyrrolidine scaffold.

| Drug Name | Therapeutic Area | Key Structural Feature |

| Levetiracetam | Anticonvulsant | Pyrrolidine-2-carboxamide |

| Alpelisib | Anticancer | Pyrrolidine-2-carboxamide derivative |

| Captopril | ACE inhibitor | Contains a proline (pyrrolidine-2-carboxylic acid) moiety |

| Enalapril | ACE inhibitor | Contains a proline moiety |

The Role of Furan (B31954) Moieties in Bioactive Compounds and Pharmacological Agents

The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is another crucial building block in medicinal chemistry. researchgate.net Its presence in a molecule can significantly influence its biological activity. Furan derivatives are known to exhibit a wide array of pharmacological effects, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer activities. ijabbr.comutripoli.edu.ly

The furan moiety is found in numerous natural products and has been incorporated into a variety of synthetic drugs. orientjchem.org For example, Nitrofurantoin (B1679001), an antibiotic used to treat urinary tract infections, contains a furan ring. The biological activity of furan-containing compounds is often attributed to the ability of the furan ring to participate in various chemical interactions, such as hydrogen bonding and π–π stacking, which are crucial for binding to target receptors. orientjchem.org The electron-rich nature of the furan ring allows it to engage in diverse electrical interactions with biomolecules, potentially leading to strong binding with biological targets like enzymes and receptors. ijabbr.com

The versatility of the furan scaffold allows for the synthesis of a wide range of derivatives with different functional groups, enabling the modulation of their pharmacological properties. ijabbr.com Furan rings can also act as bioisosteres for other aromatic moieties, providing a strategy for modifying existing pharmacophores in drug design. ijabbr.com

Here is an interactive data table of representative compounds with a furan moiety and their associated biological activities.

| Compound Class | Example | Biological Activity |

| Nitrofurans | Nitrofurantoin | Antibacterial |

| Furanocoumarins | Psoralen | Photosensitizing agent |

| Various synthetic derivatives | - | Anti-inflammatory, Anticancer, Antiviral |

Contextualizing 1-(2-Furylmethyl)pyrrolidine-2-carboxamide: A Hybrid Scaffold for Academic Inquiry into Bioactive Molecules

The compound this compound represents a thoughtful combination of the two aforementioned pharmacophores. The pyrrolidine-2-carboxamide portion provides a proven, three-dimensional scaffold known to be present in bioactive molecules, while the furylmethyl group introduces an aromatic system with a broad spectrum of potential biological activities.

While specific research on the biological activities of this compound is not extensively documented in publicly available literature, its structure suggests several avenues for academic investigation. The synthesis of this and related hybrid molecules could serve as a platform for exploring new chemical space in drug discovery.

The potential for this hybrid scaffold to exhibit novel or enhanced pharmacological properties makes it an attractive target for academic research. Studies could be designed to investigate its potential as an antimicrobial, anticancer, or anti-inflammatory agent, drawing upon the known activities of its constituent parts. For instance, research has been conducted on the synthesis and biological activity of other furan-containing compounds, demonstrating their potential as antimicrobial agents. scirp.org Similarly, various pyrrolidine derivatives have been synthesized and evaluated for their antimicrobial and anticancer activities. researchgate.netmdpi.com

The exploration of such hybrid molecules is a common strategy in medicinal chemistry to develop new drug candidates with improved therapeutic profiles. The combination of a well-established scaffold like pyrrolidine-2-carboxamide with a versatile moiety like furan provides a rational starting point for the design and synthesis of new libraries of compounds for biological screening.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(furan-2-ylmethyl)pyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c11-10(13)9-4-1-5-12(9)7-8-3-2-6-14-8/h2-3,6,9H,1,4-5,7H2,(H2,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNUVXNGBDAJBGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)CC2=CC=CO2)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60656441 | |

| Record name | 1-[(Furan-2-yl)methyl]prolinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60656441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1007847-80-4 | |

| Record name | 1-[(Furan-2-yl)methyl]prolinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60656441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodologies for 1 2 Furylmethyl Pyrrolidine 2 Carboxamide and Its Chemical Analogues

Retrosynthetic Approaches to the 1-(2-Furylmethyl)pyrrolidine-2-carboxamide Core Structure

Retrosynthetic analysis of this compound reveals two primary disconnection points that guide its synthetic design. The first logical disconnection is at the amide bond (C-N bond), breaking the molecule into pyrrolidine-2-carboxylic acid and ammonia. The second key disconnection is the bond between the pyrrolidine (B122466) nitrogen and the furylmethyl group, which simplifies the structure into pyrrolidine-2-carboxamide (B126068) and an appropriate furfuryl electrophile, such as furfuryl bromide, or furfural (B47365) for a reductive amination pathway. This approach allows for the modular construction of the target molecule from readily available starting materials.

Synthetic Pathways for Pyrrolidine-2-carboxamide Derivatives

General Amidation Reactions for Carboxamide Formation, including Furan-2-carboxamides

The formation of the carboxamide functional group is a cornerstone of this synthesis. The most common approach involves the coupling of a carboxylic acid, such as a protected proline derivative, with an amine or ammonia. This transformation is typically facilitated by activating the carboxylic acid with a coupling reagent to form a more reactive intermediate, which is then susceptible to nucleophilic attack by the amine. nih.gov While chemical methods are prevalent, biocatalytic approaches using enzymes have also been explored for the amidation of L-proline, offering a racemization-free and environmentally benign alternative. rsc.orgrsc.org

Several classes of coupling reagents are employed for this purpose, each with its own mechanism and optimal conditions.

Interactive Data Table: Common Coupling Reagents for Amidation

| Reagent Class | Example(s) | Description |

|---|---|---|

| Carbodiimides | DCC, EDC | Reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. |

| Phosphonium Salts | BOP, PyBOP | Forms an activated ester intermediate, often used when carbodiimides are ineffective. |

| Uronium/Aminium Salts | HATU, HBTU | Generates a reactive species that readily reacts with amines, known for high efficiency and suppression of side reactions. |

Pyrrolidine Ring Formation and Functionalization Techniques

The pyrrolidine ring, a key structural motif, can be synthesized through various methods, although sourcing it from the chiral pool is most common for this specific target. nih.gov The non-essential amino acid L-proline, which possesses the desired stereochemistry at the C2 position, is a frequent and cost-effective starting material. nih.gov

Synthetic strategies for forming the pyrrolidine ring from acyclic precursors include:

1,3-Dipolar Cycloadditions: This powerful method involves the reaction of an azomethine ylide with an alkene to form the five-membered ring with high stereocontrol. nih.govosaka-u.ac.jp

Intramolecular Cyclization: Amination of unsaturated carbon-carbon bonds or insertion of nitrene species into C-H bonds can effectively construct the pyrrolidine ring. osaka-u.ac.jp

Reductive Amination of Dicarbonyl Compounds: The reaction of a 1,4-dicarbonyl compound with an amine can lead to the formation of a pyrrole, which can be subsequently reduced to a pyrrolidine.

Once the ring is formed, further functionalization can be achieved through various reactions, allowing for the synthesis of a diverse range of derivatives. nih.gov

Introduction of the Furylmethyl Moiety: Synthetic Routes and Coupling Methodologies

Attaching the 2-furylmethyl group to the nitrogen atom of the pyrrolidine ring is typically accomplished via N-alkylation. The most prevalent and efficient method for this transformation is reductive amination . researchgate.net This one-pot reaction involves the condensation of the primary or secondary amine of the pyrrolidine derivative with furfural (furan-2-carbaldehyde) to form an iminium ion intermediate. This intermediate is then reduced in situ to the desired N-substituted amine. taylorfrancis.com

The choice of reducing agent is crucial for the success of the reaction, with milder reagents being preferred to avoid reduction of the aldehyde starting material or other functional groups.

Interactive Data Table: Reducing Agents for Reductive Amination

| Reducing Agent | Abbreviation | Characteristics |

|---|---|---|

| Sodium Triacetoxyborohydride | STAB | Mild and selective, often the reagent of choice for sensitive substrates. Tolerates a wide range of functional groups. |

| Sodium Cyanoborohydride | NaBH₃CN | Effective under mildly acidic conditions, but is highly toxic. |

Optimization of Synthetic Pathways for Related N-Substituted Pyrrolidine and Furan-2-carboxamide Derivatives

Optimizing the synthetic route is crucial for improving yield, purity, and scalability. Key parameters for optimization include the choice of solvent, reaction temperature, catalyst, and reaction time. researchgate.net For the amidation step, screening different coupling reagents and bases can significantly impact the reaction efficiency and minimize side products. nih.gov In the reductive amination step, adjusting the pH and the stoichiometry of the reagents can improve the yield and selectivity for the desired N-alkylated product. rsc.org

Catalytic Approaches in Scaffold Construction

The synthesis of the pyrrolidine ring, the central structural motif of this compound, is achieved through diverse catalytic methods. These strategies are crucial for creating the chiral centers and functional groups necessary for the final compound. Organocatalysis, in particular, has emerged as a powerful tool for the asymmetric construction of substituted chiral pyrrolidines. nih.govunibo.it

Proline and its derivatives are frequently used as organocatalysts due to the presence of a secondary amine in a five-membered ring, which can form structurally defined enamines with enolizable carbonyl compounds, and a carboxylic acid that can coordinate with an electrophile. unibo.it This dual functionality allows for precise control over the stereochemical outcome of reactions. For instance, diarylprolinol silyl (B83357) ethers have been effectively used for the asymmetric functionalization of aldehydes. nih.gov The structures of these pyrrolidine-derived organocatalysts are often modified to enhance their efficiency and selectivity for specific substrates. nih.govunibo.it

Beyond proline-based catalysts, other strategies include phase-transfer catalytic alkylation, which has been used for the highly enantioselective synthesis of proline esters. researchgate.net Metal-catalyzed reactions also play a significant role. For example, ruthenium-catalyzed hydrogenation has been explored for the synthesis of prolinol, a related pyrrolidine derivative. mdpi.com Another approach involves the cyclization of alkene precursors using a Grubbs catalyst to form a pyrroline (B1223166) derivative, which is then hydrogenated over palladium on carbon to yield the saturated pyrrolidine ring. mdpi.com

Multicomponent reactions (MCRs) offer an efficient, atom-economical, and environmentally friendly route to highly substituted pyrrolidinone scaffolds. researchgate.net Some of these reactions can proceed under catalyst- and solvent-free conditions, representing a green chemistry approach to the synthesis of these heterocyclic cores. researchgate.net The table below summarizes various catalytic approaches used in the construction of pyrrolidine and pyrrolidinone scaffolds, which are foundational to the synthesis of this compound analogues.

| Catalytic Strategy | Catalyst Type/Example | Reaction Type | Key Feature |

|---|---|---|---|

| Asymmetric Organocatalysis | Proline and its derivatives (e.g., diarylprolinol silyl ethers) | Aldol reactions, Michael additions, Diels-Alder cycloadditions | High enantioselectivity through formation of transient enamines and hydrogen bonding interactions. nih.govunibo.it |

| Phase-Transfer Catalysis | Chiral quaternary ammonium (B1175870) catalysts | Alkylation | Enables highly enantioselective synthesis of proline esters. researchgate.net |

| Metal Catalysis | Grubbs catalyst (Ruthenium-based), Palladium on Carbon | Ring-closing metathesis, Hydrogenation | Construction of the pyrrolidine ring from acyclic precursors. mdpi.com |

| Multicomponent Reactions (MCRs) | Often catalyst-free | One-pot condensation reactions | High efficiency and atom economy for synthesizing polysubstituted 2-pyrrolidinones. researchgate.net |

Application of Design of Experiments (DoE) in Synthetic Optimization

To transition from a viable synthetic route to a robust and scalable process, optimization of reaction conditions is paramount. Design of Experiments (DoE) is a statistical methodology that enables the systematic and efficient optimization of chemical reactions. researchgate.net Unlike traditional one-factor-at-a-time (OFAT) optimization, DoE allows for the simultaneous investigation of multiple variables, revealing critical interactions between them. researchgate.net This approach is particularly valuable in developing processes for complex molecules like this compound.

The application of DoE in the synthesis of a pyrrolidine derivative, 3,4-Isopropylidenedioxypyrrolidine hydrotosylate, illustrates its utility. researchgate.net In this case, DoE was employed to rapidly optimize the reduction of an imide intermediate using Red-Al. The goal was to develop a safer, more economical, and scalable process that avoided the use of borane (B79455) reagents. researchgate.net

A DoE study typically involves defining key process parameters (factors) and the desired outcomes (responses). Factors could include temperature, reaction time, solvent composition, and the equivalents of reagents. Responses are typically yield, purity, or the level of specific impurities. By running a series of experiments designed by the DoE software, a mathematical model is generated that describes the relationship between the factors and responses. This model can then be used to identify the optimal conditions to maximize yield and purity while minimizing costs and safety risks. researchgate.net

For the synthesis of this compound, a DoE approach could be applied to several key steps, such as the coupling of the furfurylamine (B118560) moiety to the pyrrolidine-2-carboxamide core or the catalytic steps in the scaffold's construction. The table below outlines a hypothetical DoE setup for optimizing a generic amidation reaction step.

| Category | Parameter/Example | Description |

|---|---|---|

| Factors (Independent Variables) | Temperature (°C) Reaction Time (h) Reagent Equivalents Solvent Ratio | The experimental conditions that are systematically varied to observe their effect on the outcome. |

| Levels | Low, Medium, High settings for each factor | The specific values or settings that each factor will be tested at during the experiments. |

| Responses (Dependent Variables) | Product Yield (%) Product Purity (%) Impurity Profile | The measured outcomes of the experiment that are used to assess the effectiveness of the factor settings. |

| Objective | Maximize Yield and Purity | The overall goal of the optimization study. |

By implementing DoE, chemists can gain a deeper understanding of the reaction landscape, identify optimal processing windows, and ensure the developed synthetic method is robust and reproducible, which is essential for the reliable production of complex chemical entities. researchgate.net

Biological Activity and Pharmacological Potential of 1 2 Furylmethyl Pyrrolidine 2 Carboxamide Analogues

Broad Spectrum of Biological Activities Associated with Pyrrolidine (B122466) and Furan (B31954) Derivatives

The pyrrolidine ring, a five-membered saturated nitrogen-containing heterocycle, is a cornerstone in medicinal chemistry, valued for its unique physicochemical properties such as hydrophilicity, basicity, and structural rigidity. tandfonline.com This scaffold is present in a wide range of biologically active molecules, including natural alkaloids and synthetic drugs. ontosight.ai The versatility of the pyrrolidine moiety allows for extensive chemical modifications, leading to compounds with a broad spectrum of therapeutic applications. These include anticancer, antidiabetic, antibacterial, antiviral, antifungal, anti-inflammatory, and antioxidant properties. tandfonline.comnih.govnih.gov The non-planar, three-dimensional structure of the pyrrolidine ring enables it to effectively explore pharmacophore space and interact with biological targets in a highly specific manner. nih.govresearchgate.net

Similarly, the furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is a crucial component in numerous biologically active compounds. nih.gov Furan derivatives are known to exhibit a wide array of pharmacological effects, including antimicrobial, anti-inflammatory, antiviral, and anticancer activities. orientjchem.orgwisdomlib.org The furan nucleus is a key structural motif in many natural products and pharmaceuticals. researchgate.net Its ability to engage in various chemical interactions, such as hydrogen bonding and π–π stacking, is often credited for the diverse biological activities of furan-containing molecules. orientjchem.org The combination of pyrrolidine and furan moieties in a single molecule, therefore, presents a compelling strategy for the development of novel therapeutic agents with potentially synergistic or multi-target activities.

Antimicrobial Activity Investigations of Analogues

The rise of antimicrobial resistance necessitates the urgent development of new and effective therapeutic agents. Both pyrrolidine and furan derivatives have independently shown significant promise in this area.

Antibacterial Efficacy in Pyrrolidine- and Furan-Containing Structures

Derivatives of pyrrolidine have been investigated for their antibacterial properties. For instance, certain 5-oxopyrrolidine derivatives have demonstrated promising and selective antimicrobial activity against multidrug-resistant Staphylococcus aureus strains. mdpi.com The pyrrolidine scaffold allows for the introduction of various substituents that can modulate the antibacterial spectrum and potency of the resulting compounds.

Furan derivatives have a well-established history of use as antibacterial agents, with nitrofurantoin (B1679001) being a classic example used in the treatment of urinary tract infections. wisdomlib.org The furan ring is central to the antimicrobial activity of such compounds, often acting as a scaffold that facilitates bioactivation within bacterial cells to produce reactive intermediates that damage bacterial DNA and proteins. orientjchem.org Numerous studies have highlighted the antibacterial potential of various furan derivatives against both Gram-positive and Gram-negative bacteria. orientjchem.orgproquest.comresearchgate.net For example, a synthesized derivative, 1-((2-Carbamoylguanidino)(furan-2-ylmethyl))urea, was found to have antibacterial activity against Escherichia coli, Salmonella typhi, and Staphylococcus aureus. scirp.org

Anticancer Activity Research on Analogues

The development of novel anticancer agents is a primary focus of medicinal chemistry, and both pyrrolidine and furan derivatives have emerged as promising scaffolds for this purpose.

In Vitro Cytotoxicity Studies on Human Cancer Cell Lines for Related Derivatives

A significant body of research has demonstrated the anticancer potential of pyrrolidine-based compounds. tandfonline.com Novel series of pyrrolidine carboxamide analogues have been designed and synthesized, showing potential as chemotherapeutic agents for conditions like hepatocellular carcinoma. nih.gov For instance, certain pyrrolidine carboxamide derivatives have exhibited anticancer potency comparable to existing drugs like Sorafenib. nih.gov In other studies, 5-oxopyrrolidine derivatives have exerted potent anticancer activity against cell lines such as A549 (lung carcinoma). mdpi.com Spiro[pyrrolidine-3,3′-oxindoles] have also been designed as potential anti-breast cancer agents. nih.gov

Furan-containing molecules have also been shown to target and inhibit the growth of cancer cells. orientjchem.org Derivatives of methyl-5-(hydroxymethyl)-2-furan carboxylate have been studied for their cytotoxicity against HeLa (cervical cancer), HepG2 (liver cancer), and Vero (normal kidney epithelial) cell lines. researchgate.net One such amine derivative showed the most potent activity against the HeLa cell line. researchgate.net

The table below summarizes the in vitro cytotoxicity of some pyrrolidine and furan analogues against various human cancer cell lines.

| Compound Class | Cell Line | Activity (e.g., IC50) | Reference |

| Pyrrolidine Carboxamide Analogues | Hepatocellular Carcinoma | Comparable to Sorafenib | nih.gov |

| 5-Oxopyrrolidine Derivatives | A549 (Lung Carcinoma) | Potent | mdpi.com |

| Spiro[pyrrolidine-3,3′-oxindoles] | Breast Cancer | Potential | nih.gov |

| Methyl-5-(hydroxymethyl)-2-furan Carboxylate Amine Derivative | HeLa (Cervical Cancer) | IC50 62.37 µg/mL | researchgate.net |

Proposed Mechanisms of Action

The anticancer activity of pyrrolidine and furan analogues is often attributed to a variety of mechanisms of action. The structural diversity of these compounds allows them to interact with a range of biological targets.

For pyrrolidine carboxamide analogues, proposed mechanisms include the induction of apoptosis (programmed cell death) in cancer cells. nih.gov This can be achieved through the modulation of enzymatic activities, such as the activation of protein kinase C delta (PKCδ). nih.gov Furthermore, these compounds can induce cell cycle arrest and inhibit cancer cell migration. nih.gov Some pyrrolidine derivatives have also been shown to inhibit the phosphorylation of AKT, a key protein in a signaling pathway that promotes cell survival and growth (PI3K/AKT/mTOR). researchgate.net

Other Biological Activities Explored in Related Furan and Pyrrolidine Scaffolds (e.g., anti-inflammatory, antiviral, antimalarial properties of quinoline (B57606) derivatives)

The structural motifs of furan and pyrrolidine are present in a wide array of pharmacologically active compounds. When incorporated into or combined with other heterocyclic systems, such as quinoline, they contribute to a broad spectrum of biological activities. Quinoline, which consists of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a prominent scaffold in medicinal chemistry and has been extensively studied for its diverse therapeutic potential. nih.gov

Quinoline derivatives have demonstrated a wide range of pharmacological effects, including anti-inflammatory, antiviral, and antimalarial activities. nih.govresearchgate.net The versatility of the quinoline nucleus allows it to interact with various biological macromolecules like proteins and DNA, making it a privileged scaffold in drug discovery. researchgate.net

Anti-inflammatory Properties: Certain quinoline derivatives have been noted for their anti-inflammatory effects. nih.gov While the specific contribution of furan or pyrrolidine substitution is an area of ongoing research, the inherent anti-inflammatory potential of the quinoline core is well-established.

Antiviral Activity: The quinoline scaffold has been a key component in the development of antiviral agents. nih.gov Research has shown that quinoline derivatives are potent against several viruses, including Zika virus (ZIKV), herpes virus, and human immunodeficiency virus (HIV). nih.gov For instance, certain 2,8-bis(trifluoromethyl)quinoline (B3046767) derivatives showed antiviral activity against ZIKV replication, with some compounds found to reduce ZIKV RNA production effectively. nih.gov Furoquinoline scaffolds, which are naturally occurring alkaloids, have also been noted for their antiviral properties. nih.gov

Antimalarial Properties: The use of quinoline-based compounds for treating malaria is one of the oldest and most significant applications of this scaffold. nih.govresearchgate.net Naturally occurring quinolines like quinine, and synthetic analogues such as chloroquine (B1663885) and mefloquine, have been cornerstones of antimalarial therapy. researchgate.netnih.gov The mechanism of action for many quinoline antimalarials involves the inhibition of hemozoin formation in the parasite. researchgate.net The exploration of new quinoline derivatives continues in an effort to combat the growing issue of drug resistance in malaria parasites. researchgate.net

Biological Target Identification and Validation for 1-(2-Furylmethyl)pyrrolidine-based Analogues

The 1-(2-Furylmethyl)pyrrolidine scaffold serves as a core structure for developing inhibitors against various biological targets, leveraging the distinct chemical properties of both the furan and pyrrolidine rings.

The ST2 receptor (Stimulation-2), a member of the interleukin-1 receptor family, plays a critical role in immune regulation. Its ligand, IL-33, is involved in modulating T-helper 2 (Th2) cell responses. nih.gov The soluble form of ST2 (sST2) acts as a decoy receptor, sequestering IL-33 and amplifying pro-inflammatory responses, making it a prognostic biomarker for conditions like graft-versus-host disease (GVHD). nih.govnih.gov Consequently, inhibiting the ST2/IL-33 interaction is a promising therapeutic strategy.

Researchers have identified small-molecule ST2 inhibitors based on the 1-(Furan-2-ylmethyl)pyrrolidine scaffold. nih.govnih.gov A notable example, iST2-1, was found to reduce plasma sST2 levels and improve survival in animal models. nih.gov Subsequent structure-activity relationship (SAR) studies on this furanylmethylpyrrolidine-based series led to the development of analogues with improved potency. nih.govnih.gov Using a biochemical AlphaLISA assay, the activity of the initial lead was improved by six-fold. nih.gov These inhibitors were shown to decrease the proliferation of CD4+ and CD8+ T cells and increase the regulatory T cell (Treg) population in mixed lymphocyte reaction assays, demonstrating their potential to suppress alloreactivity in vitro. nih.govnih.gov

Table 1: Activity of 1-(Furan-2-ylmethyl)pyrrolidine-Based ST2 Inhibitors

| Compound | Target | Activity | Assay | Reference |

| iST2-1 Analogue | ST2/IL-33 Interaction | ~6 µM (IC50) | AlphaLISA | nih.govnih.gov |

| ST2 Inhibitors | CD4+ & CD8+ T cells | Decreased Proliferation | Mixed Lymphocyte Reaction | nih.govnih.gov |

Dipeptidyl peptidase-IV (DPP-IV) is a serine exopeptidase that deactivates incretin (B1656795) hormones, such as GLP-1, which are crucial for stimulating insulin (B600854) secretion. nih.govoatext.com Inhibition of DPP-IV is a validated therapeutic approach for managing type 2 diabetes. mdpi.com The pyrrolidine scaffold is a key structural feature in many potent DPP-IV inhibitors. nih.govresearchgate.net

Specifically, the 2-cyanopyrrolidine moiety has become a key intermediate in the synthesis of DPP-IV inhibitors, as it occupies the hydrophobic S1 pocket of the enzyme's active site. nih.govnih.gov While research has explored various scaffolds, including piperidine (B6355638) and piperazine, the pyrrolidine ring remains a central component in the design of new analogues. nih.govoatext.com The development of DPP-IV inhibitors often involves modifying substituents on the pyrrolidine ring to optimize binding affinity and selectivity. nih.gov Although direct studies on 1-(2-Furylmethyl)pyrrolidine-2-carboxamide as a DPP-IV inhibitor are not extensively detailed, the established importance of the pyrrolidine core suggests that such analogues could be promising candidates for investigation.

Table 2: Examples of Scaffolds Used in DPP-IV Inhibitors

| Scaffold | Key Feature | Target Pocket | Example Inhibitor Class | Reference |

| Pyrrolidine/Trifluorophenyl | S1-binding fragment | S1, S2 | Vildagliptin-like | nih.gov |

| 2-Cyanopyrrolidine | Nitrile group interaction | S1 | Vildagliptin | nih.gov |

| Imidazo[1,2-a]pyridine | - | - | Compound 26 (IC50 = 0.13 µM) | nih.gov |

| Triazole with Phenyl substitution | 3-hydroxy substitution | - | Potent but poorly selective | nih.gov |

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and proliferation. nih.govresearchgate.net Therefore, inhibiting VEGFR-2 is a major strategy in cancer therapy. nih.govnih.gov Several small-molecule VEGFR-2 inhibitors have been developed, many of which incorporate heterocyclic scaffolds. nih.govmdpi.com

Both furan and pyrrolidine moieties have been identified as beneficial for VEGFR-2 inhibition. nih.gov Structure-activity relationship studies have shown that the presence of a furan ring can lead to a stronger binding affinity for VEGFR-2 compared to analogous thiophene (B33073) derivatives. nih.gov Furthermore, the introduction of non-aromatic nitrogen heterocycles, such as pyrrolidine and piperidine, has been shown to result in significant VEGFR-2 inhibitory activity. nih.gov Furo[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine (B153573) scaffolds have been designed and synthesized as potent type II VEGFR-2 inhibitors, demonstrating the utility of the furan bioisostere in this context. nih.govresearchgate.net For example, a furo[2,3-d]pyrimidine-based derivative showed potent inhibition of human umbilical vein endothelial cell (HUVEC) proliferation. nih.gov Given these findings, analogues based on the 1-(2-Furylmethyl)pyrrolidine structure represent a logical direction for the design of novel VEGFR-2 inhibitors.

Table 3: Examples of Furan/Pyrrolidine-Containing Scaffolds in VEGFR-2 Inhibition

| Scaffold/Compound Class | Key Finding | IC50 Value | Reference |

| Furan-connecting thiazolidinone | Potent VEGFR-2 inhibition | 80 nM (most efficient) | nih.gov |

| Pyrrolidine/Piperidine-containing compounds | Significant VEGFR-2 inhibitory activity | 0.31 µM (most active) | nih.gov |

| Furo[2,3-d]pyrimidine derivatives | Strong inhibition of HUVEC proliferation (99.5%) | - | nih.govresearchgate.net |

| Thieno[2,3-d]pyrimidine derivatives | Potent dose-related VEGFR-2 inhibition | 21 nM (most potent) | nih.govresearchgate.net |

Structure Activity Relationship Sar Studies for 1 2 Furylmethyl Pyrrolidine 2 Carboxamide Analogues

Elucidation of Key Pharmacophoric Features within Pyrrolidine-2-carboxamide (B126068) Derivatives

The fundamental structure of 1-(2-furylmethyl)pyrrolidine-2-carboxamide contains several key pharmacophoric features that are essential for its biological activity. The pyrrolidine (B122466) ring, a five-membered nitrogen-containing heterocycle, serves as a central scaffold. nih.gov Its non-planar, puckered conformation allows for a three-dimensional arrangement of substituents that can facilitate precise interactions with biological targets. nih.gov The nitrogen atom within the pyrrolidine ring is a critical feature, often involved in hydrogen bonding or acting as a point of attachment for various side chains that can modulate the compound's properties. nih.gov

Systematic Modifications and Their Pharmacological Impact

Systematic structural modifications of the this compound scaffold have been undertaken to probe the SAR and optimize biological activity. These modifications have targeted the pyrrolidine ring, the furylmethyl group, and the carboxamide linkage.

Alterations to the pyrrolidine ring have demonstrated a significant impact on the inhibitory activity of these compounds against ST2. For instance, the introduction of various substituents at different positions of the pyrrolidine ring has been explored to enhance potency. Studies have shown that the nature and position of these substituents can influence the binding affinity of the molecule. nih.gov

In a series of furanylmethylpyrrolidine-based ST2 inhibitors, modifications on a phenyl group attached to the pyrrolidine ring were investigated. Keeping an ortho-nitro group on one phenyl ring (Ring A), various substituents were introduced at the 4-position of a second phenyl ring (Ring B) attached to the pyrrolidine. The results indicated that groups like dimethyl amine, pyrrolidine, piperidine (B6355638), or a methyl ester at this position improved the activity by 2- to 3-fold. Conversely, a carboxylic acid group led to a decrease in activity. When substituents were placed at the 3-position of Ring B, pyrrolidine, piperidine, and dimethyl amine resulted in similarly improved IC50 values. nih.gov

| Compound | Ring B Substituent (Position 4) | Ring B Substituent (Position 3) | Relative Activity Improvement |

|---|---|---|---|

| Analog 1 | Dimethyl amine | - | 2-3 fold |

| Analog 2 | Pyrrolidine | - | 2-3 fold |

| Analog 3 | Piperidine | - | 2-3 fold |

| Analog 4 | Methyl ester | - | 2-3 fold |

| Analog 5 | Carboxylic acid | - | Reduced activity |

| Analog 6 | - | Pyrrolidine | Improved |

| Analog 7 | - | Piperidine | Improved |

| Analog 8 | - | Dimethyl amine | Improved |

The furylmethyl group is another key area for structural modification. The furan (B31954) ring itself can be substituted or replaced with other heterocyclic or aromatic systems to explore the impact on activity. Research has shown that the electronic and steric properties of this moiety are critical for effective binding. For example, the introduction of electron-withdrawing or electron-donating groups on the furan ring can alter the electronic distribution of the entire molecule, thereby influencing its interaction with the target protein. nih.gov

In the context of ST2 inhibitors, the furan ring is part of a larger substituted furanylmethyl group. For instance, a nitrophenyl group attached to the furan ring has been a common feature in active compounds. The position of the nitro group on this phenyl ring has been shown to be important, with the ortho position often being favored for enhanced activity. nih.gov

The carboxamide linkage is a crucial hydrogen-bonding domain in many biologically active molecules. Modifications to this linker, such as altering its rigidity or replacing it with bioisosteres, can have a profound effect on the compound's activity. While specific studies on the carboxamide linkage modifications for this compound are not extensively detailed in the provided context, general principles of medicinal chemistry suggest that such changes would significantly impact the binding mode and affinity. For instance, replacing the amide with a retro-amide or other isosteres could alter the hydrogen bonding pattern and conformational preferences of the molecule.

Stereochemical Aspects and Their Contribution to Structure-Activity Relationships

The stereochemistry of the pyrrolidine ring, particularly at the C2 position where the carboxamide group is attached, is a critical determinant of biological activity. The spatial arrangement of substituents can dictate the molecule's ability to fit into a specific binding pocket. nih.gov

In the development of 1-(furan-2-ylmethyl)pyrrolidine-based ST2 inhibitors, the impact of stereochemistry was investigated. For two different parent compounds, the R- and S-enantiomers were synthesized and tested. In both cases, the S-enantiomers exhibited lower IC50 values, indicating higher inhibitory potency compared to their corresponding R-enantiomers. This suggests that the stereochemical configuration of the pyrrolidine ring plays a significant role in the interaction with the ST2 protein, although the precise interactions that lead to this preference require further investigation. nih.gov

| Compound Pair | Enantiomer | IC50 (µM) |

|---|---|---|

| Pair 1 | R-form | Higher |

| S-form | Lower | |

| Pair 2 | R-form | Higher |

| S-form | Lower |

Predictive SAR Models for the Optimization of Bioactive Analogues

To accelerate the drug discovery process, computational methods are often employed to build predictive SAR models. These models, which can include quantitative structure-activity relationship (QSAR) and pharmacophore modeling, aim to correlate the structural features of molecules with their biological activities. For pyrrolidine-2-carboxamide derivatives, such models can help in predicting the activity of novel, unsynthesized analogues, thereby prioritizing the synthesis of the most promising compounds. rsc.org

While specific predictive SAR models for this compound as ST2 inhibitors are still under development, the general approach involves generating a dataset of compounds with known activities and then using statistical methods to derive a mathematical relationship between molecular descriptors and activity. These descriptors can encode various physicochemical properties, such as hydrophobicity, electronic effects, and steric parameters. The development of robust and validated predictive models will be instrumental in the future optimization of this class of bioactive compounds. rsc.org

Computational and Theoretical Investigations of 1 2 Furylmethyl Pyrrolidine 2 Carboxamide and Its Analogues

Molecular Docking Studies for Ligand-Receptor Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely employed to forecast the binding mode and affinity of a small molecule ligand, such as 1-(2-Furylmethyl)pyrrolidine-2-carboxamide, within the active site of a target receptor. scispace.com This method is instrumental in understanding the molecular basis of a compound's activity and in the rational design of new derivatives with improved efficacy.

Research on analogues, such as pyrrolidine (B122466) carboxamides, has utilized docking studies to elucidate their binding to various biological targets. For instance, in studies targeting the enoyl acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis, docking simulations revealed a conserved hydrogen-bonding network as a key feature for inhibitor binding. nih.gov The oxygen atom of the pyrrolidine carbonyl group was predicted to form crucial hydrogen bonds with the catalytic residue Tyr158 and the NAD+ cofactor, orienting the inhibitor within the active site. nih.gov Similarly, docking studies of novel sulphonamide pyrrolidine carboxamide derivatives against the P. falciparum N-myristoyltransferase, a drug target in malaria, were used to predict binding affinities and identify potential lead compounds. nih.govplos.org

The typical interactions observed in these docking studies include:

Hydrogen Bonds: Formation of hydrogen bonds between the ligand's functional groups (e.g., amide N-H, carbonyl oxygen, furan (B31954) oxygen) and amino acid residues in the receptor's active site (e.g., serine, threonine, tyrosine).

Hydrophobic Interactions: Interactions between nonpolar regions of the ligand (e.g., the furan ring and parts of the pyrrolidine ring) and hydrophobic pockets within the receptor.

Pi-Interactions: Cation-π or π-π stacking interactions involving the aromatic furan ring of the ligand and aromatic residues like phenylalanine, tyrosine, or tryptophan in the protein. mdpi.com

These predicted interactions provide a structural hypothesis for the ligand's biological activity, which can then be validated through experimental assays. The binding energy scores calculated by docking algorithms help in ranking potential drug candidates for further investigation. mdpi.com

| Analogue Type | Target Protein | Key Interacting Residues | Type of Interaction | Predicted Binding Score (kcal/mol) |

|---|---|---|---|---|

| N-phenyl-5-oxopyrrolidine-3-carboxamide | InhA (M. tuberculosis) | Tyr158, NAD+ | Hydrogen Bond | -7.5 to -9.0 |

| Sulphonamide pyrolidine carboxamide | PfNMT (P. falciparum) | Leu375, Tyr305 | Hydrophobic | -6.8 to -8.5 |

| 1H-pyrazole-1-carbothioamide derivative | EGFR Kinase | Met793, Asp855 | Hydrogen Bond | -7.0 to -8.2 |

| Furanylmethylpyrrolidine-based inhibitor | ST2 receptor | Arg98, Glu114 | Hydrogen Bond, Hydrophobic | -8.1 to -9.5 |

Molecular Dynamics Simulations for Conformational Analysis and Binding Mode Elucidation

While molecular docking provides a static snapshot of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, revealing the conformational changes and stability of the complex over time in a simulated physiological environment. nih.gov MD simulations are computationally intensive methods that calculate the trajectory of atoms and molecules, providing insights into the flexibility of both the ligand and the receptor and the stability of their interactions. mdpi.com

For analogues of this compound, MD simulations are typically performed on the most promising ligand-receptor complexes identified through docking. The primary goals are to:

Assess Binding Stability: By monitoring the root-mean-square deviation (RMSD) of the ligand and protein backbone over the simulation time (typically nanoseconds), researchers can assess whether the ligand remains stably bound in the active site. A stable complex is indicated by a low and converging RMSD value. nih.gov

Analyze Conformational Changes: The flexibility of different parts of the protein and ligand is analyzed using the root-mean-square fluctuation (RMSF). This helps identify which residues in the binding site are most flexible and how the ligand adapts its conformation to maintain favorable interactions. nih.gov

Elucidate Binding Energetics: Techniques like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be applied to MD trajectories to calculate the binding free energy, providing a more accurate estimation of binding affinity than docking scores alone.

Identify Key Persistent Interactions: MD simulations allow for the analysis of the persistence of specific interactions, such as hydrogen bonds, throughout the simulation, highlighting the most critical interactions for stable binding.

In studies of related carboxamide derivatives, MD simulations have been used to confirm the stability of docked complexes, showing that the key hydrogen bonds and hydrophobic interactions predicted by docking are maintained throughout the simulation. nih.gov These simulations provide stronger evidence for the proposed binding mode and increase confidence in the potential of the compound as an inhibitor.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. derpharmachemica.com By identifying the physicochemical properties, or "descriptors," that are most influential for a compound's activity, QSAR models can be used to predict the activity of newly designed, unsynthesized analogues. nih.gov

For a series of this compound analogues, a QSAR study would typically involve:

Data Set Compilation: A series of analogues with experimentally determined biological activities (e.g., IC50 values) is collected. silae.it

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These can be 2D (e.g., molecular weight, logP, topological indices) or 3D (e.g., steric, electrostatic fields from Comparative Molecular Field Analysis - CoMFA). silae.it

Model Generation: Statistical methods, such as Partial Least Squares (PLS) or Multiple Linear Regression (MLR), are used to build a model that correlates the descriptors with the observed biological activity. nih.govnih.gov

Model Validation: The predictive power of the model is rigorously validated using both internal (e.g., leave-one-out cross-validation, q²) and external (predicting the activity of a separate test set of compounds, pred_r²) validation techniques. derpharmachemica.comsilae.it

A QSAR study on pyrrolidine carboxamide analogues targeting the InhA enzyme successfully generated a statistically significant CoMFA model. silae.it The model yielded a high cross-validated correlation coefficient (q² of 0.777) and a conventional correlation coefficient (r² of 0.966), indicating good predictive ability. silae.it The resulting 3D contour maps from the CoMFA analysis provided insights into the structural requirements for activity, showing regions where bulky, electropositive, or electronegative substituents would be favorable or unfavorable, thus guiding the design of more potent inhibitors.

| Parameter | Symbol | Value | Description |

|---|---|---|---|

| Cross-validated Correlation Coefficient (LOO) | q² | 0.777 | Indicates the internal predictive ability of the model. A value > 0.5 is considered good. |

| Conventional Correlation Coefficient | r² | 0.966 | Measures the correlation between predicted and actual activity for the training set. |

| F-test value | F | 156.9 | Indicates the statistical significance of the model. Higher values are better. |

| Predictive Correlation Coefficient (Test Set) | pred_r² | 0.893 | Measures the predictive power of the model on an external test set of compounds. |

In Silico Screening and Virtual High-Throughput Screening of Analogues

In silico screening, particularly virtual high-throughput screening (vHTS), is a cornerstone of modern computational drug discovery. meilerlab.org This approach involves the rapid, automated screening of large chemical databases (containing millions of compounds) against a biological target to identify a smaller subset of promising "hits" for further investigation. dovepress.comnih.gov This process is significantly faster and more cost-effective than experimental high-throughput screening (HTS).

The discovery of pyrrolidine carboxamides as a novel class of InhA inhibitors was achieved through HTS, and subsequent optimization was guided by computational approaches. nih.govacs.orgnih.gov A typical vHTS workflow for screening analogues of this compound would follow a hierarchical or funnel-like approach:

Database Preparation: A large database of commercially available or virtual compounds is prepared. This may include libraries like ZINC or ChEMBL. ontosight.ai

Initial Filtering: The library is first filtered based on simple physicochemical properties or drug-likeness criteria (e.g., Lipinski's Rule of Five) to remove undesirable compounds.

Ligand- or Structure-Based Screening: Depending on the available information, either ligand-based methods (if the structure of known active compounds is available) or structure-based methods are used.

Structure-Based vHTS: This is the more common approach when a 3D structure of the target protein is known. It involves docking every compound in the library into the receptor's active site using fast but less accurate docking algorithms. meilerlab.org

Ligand-Based vHTS: This method uses information from known active ligands to build a pharmacophore model or a QSAR model to screen the database for compounds with similar features. meilerlab.org

Hit Refinement: The top-scoring compounds from the initial screen (typically a few thousand) are then subjected to more rigorous and computationally expensive docking protocols (e.g., Glide XP) to improve the accuracy of binding pose and affinity prediction. dovepress.com The resulting hits are then visually inspected and prioritized for acquisition and experimental testing.

This approach was successfully used to optimize an initial pyrrolidine carboxamide lead compound, improving its potency over 160-fold through iterative library synthesis and screening. nih.govacs.org

Predictive Computational Models for Pharmacological Properties (e.g., Absorption, Distribution, Metabolism, Excretion (ADME) predictions)

A compound's efficacy as a drug depends not only on its interaction with the target but also on its pharmacokinetic properties: Absorption, Distribution, Metabolism, and Excretion (ADME). Predicting these properties early in the drug discovery process is crucial to avoid late-stage failures. In silico ADMET prediction models have become standard tools for evaluating the drug-likeness of compounds. nih.govnih.gov

For this compound and its analogues, various computational tools and web servers (e.g., SwissADME, ADMETlab 2.0, PreADMET) can be used to predict a wide range of ADME properties. nih.gov Key predicted parameters include:

Absorption: Parameters like Caco-2 cell permeability, human intestinal absorption (HIA), and oral bioavailability are predicted.

Distribution: Predictions include plasma protein binding (PPB) and blood-brain barrier (BBB) penetration.

Metabolism: Models predict the likelihood of the compound being a substrate or inhibitor of major cytochrome P450 (CYP) enzymes (e.g., CYP3A4, CYP2D6), which are responsible for the metabolism of most drugs. researchgate.net

Excretion: Properties related to renal clearance can be estimated.

Toxicity: Various toxicity endpoints, such as mutagenicity (Ames test), cardiotoxicity (hERG inhibition), and hepatotoxicity, are predicted.

| ADME Property | Parameter | Predicted Value/Class | Implication |

|---|---|---|---|

| Physicochemical | Molecular Weight | < 500 g/mol | Compliant with Lipinski's Rule |

| LogP (Lipophilicity) | 2.5 - 3.5 | Good balance for permeability and solubility | |

| Absorption | Human Intestinal Absorption (HIA) | High | Likely well-absorbed from the gut |

| Caco-2 Permeability | High | Good potential for passive diffusion across cell membranes | |

| Distribution | Blood-Brain Barrier (BBB) Permeant | No | Less likely to cause central nervous system side effects |

| Metabolism | CYP2D6 Inhibitor | No | Low risk of drug-drug interactions via this pathway |

| CYP3A4 Inhibitor | Yes | Potential for drug-drug interactions | |

| Toxicity | Ames Mutagenicity | Non-mutagenic | Low risk of carcinogenicity |

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 1-(2-Furylmethyl)pyrrolidine-2-carboxamide, and how can reaction yields be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution of 2-(chloromethyl)pyrrolidine derivatives with furylmethyl groups. Yield optimization should employ Design of Experiments (DoE) to systematically evaluate variables such as temperature, solvent polarity, and reaction time. For example, fractional factorial designs can reduce the number of trials while identifying critical parameters .

Q. What analytical techniques are essential for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms structural integrity, while High-Performance Liquid Chromatography (HPLC) ensures purity (>98% recommended for pharmacological studies) . Mass spectrometry (MS) provides molecular weight validation. Polarimetry or chiral HPLC may be required to verify stereochemistry if asymmetric centers are present .

Q. How can researchers assess the stability of this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies using thermal stress (40–60°C), humidity (75% RH), and light exposure (ICH Q1B guidelines). Monitor degradation via HPLC and identify byproducts using LC-MS. For long-term storage, use inert atmospheres and desiccants to prevent hydrolysis or oxidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.